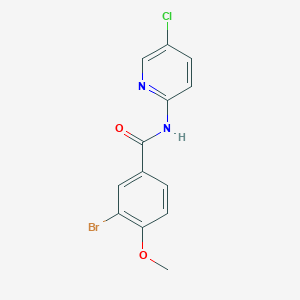
3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide is a chemical compound that belongs to the family of amides. It is a white to off-white powder, and its molecular formula is C13H10BrClN2O2. This compound is widely used in scientific research for its potential therapeutic applications.
作用机制
The mechanism of action of 3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerases and histone deacetylases, which are involved in DNA replication and gene expression, respectively. This inhibition leads to the disruption of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest, which is a process that prevents cancer cells from dividing and growing. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. Additionally, this compound has been reported to modulate the immune system, which plays a critical role in cancer development and progression.
实验室实验的优点和局限性
One of the advantages of using 3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide in lab experiments is its high potency and selectivity. It has been reported to have a low toxicity profile, which makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide. One of the potential applications of this compound is in the development of new anticancer drugs. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Additionally, this compound has the potential to be used in combination with other anticancer agents to enhance their efficacy. Finally, more research is needed to explore the potential therapeutic applications of this compound in other diseases, such as inflammatory and infectious diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in cancer, inflammation, and infectious diseases. Its synthesis method is well-established, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand its therapeutic potential and to optimize its pharmacokinetic properties.
合成方法
The synthesis of 3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoyl chloride with 5-chloro-2-aminopyridine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been reported in the literature, and it yields the desired compound in good yield and purity.
科学研究应用
3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, anti-inflammatory, and antimicrobial properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to induce apoptosis, which is a programmed cell death mechanism, in cancer cells.
属性
分子式 |
C13H10BrClN2O2 |
|---|---|
分子量 |
341.59 g/mol |
IUPAC 名称 |
3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C13H10BrClN2O2/c1-19-11-4-2-8(6-10(11)14)13(18)17-12-5-3-9(15)7-16-12/h2-7H,1H3,(H,16,17,18) |
InChI 键 |
LVMFYFQGHFZRJN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)Br |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)
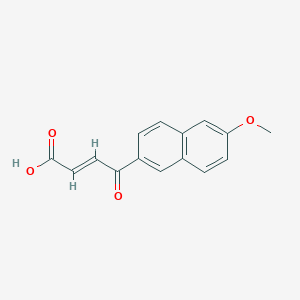
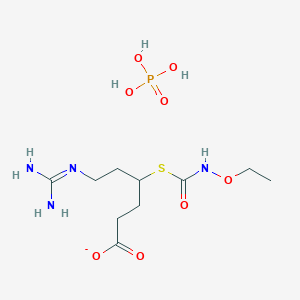
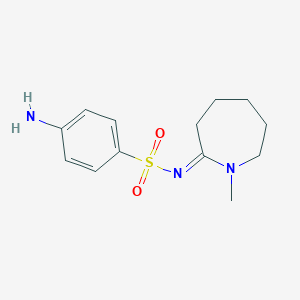

![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)


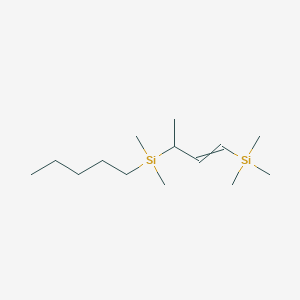
![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
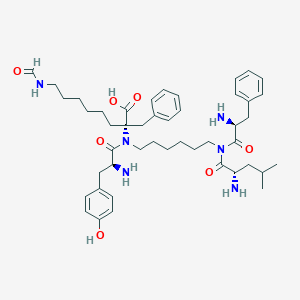
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
